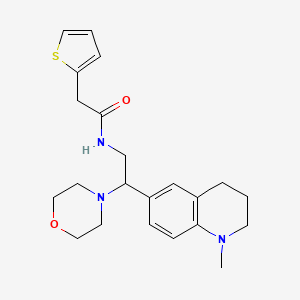

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c1-24-8-2-4-17-14-18(6-7-20(17)24)21(25-9-11-27-12-10-25)16-23-22(26)15-19-5-3-13-28-19/h3,5-7,13-14,21H,2,4,8-12,15-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHGXLSOOBSFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Morpholine Group: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroquinoline intermediate is replaced by morpholine.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thiophene derivatives and palladium catalysts.

Final Acetamide Formation: The final step involves the formation of the acetamide group, typically through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the acetamide group can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity

- Studies have indicated that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide may exhibit antidepressant effects. The tetrahydroquinoline structure is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

-

Antinociceptive Properties

- Research suggests that derivatives of tetrahydroquinoline compounds possess antinociceptive (pain-relieving) properties. This is attributed to their modulation of pain pathways in the central nervous system . The morpholino and thiophene components may enhance this activity by improving solubility and bioavailability.

- Potential as Anticancer Agents

Case Study 1: Antidepressant Evaluation

A study evaluated the antidepressant-like effects of tetrahydroquinoline derivatives in animal models. The results indicated significant reductions in depression-like behaviors when administered at specific dosages. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Pain Management

In a preclinical trial, a derivative similar to this compound was tested for its antinociceptive effects using the formalin test in rodents. The compound showed a dose-dependent reduction in pain responses compared to control groups .

Case Study 3: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that tetrahydroquinoline derivatives could inhibit cell proliferation effectively. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Summary of Findings

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide (CAS Number: 921902-45-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline moiety, morpholine, and thiophene, which are known to contribute to various pharmacological effects.

- Molecular Formula : C₁₈H₃₁N₃OS

- Molecular Weight : 345.54 g/mol

- IUPAC Name : N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-thiophen-2-ylacetamide

Biological Activity Overview

Research into the biological activity of this compound has yielded promising results across several areas:

1. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives similar to this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of the thiophene ring enhances the compound's interaction with bacterial cell membranes, leading to increased efficacy compared to standard antibiotics like ampicillin.

2. Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties. The tetrahydroquinoline structure is associated with various antitumor activities. For instance, compounds containing similar moieties have been shown to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

3. Neuroprotective Effects

The morpholine and tetrahydroquinoline components are also linked to neuroprotective effects. Research indicates that compounds with these structures can modulate neurotransmitter levels and protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : A recent study demonstrated that derivatives based on this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics against Gram-positive bacteria .

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in human breast cancer cells through the activation of caspase pathways . The structural modifications at the thiophene position were found to enhance cytotoxicity.

- Neuroprotective Mechanisms : Research on neuronal models indicated that the compound could prevent glutamate-induced excitotoxicity, suggesting its potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

N-Cyclohexyl-2-Morpholino-2-(Thiophen-2-yl)Acetamide (3q)

- Structure: Shares the 2-morpholinoethyl and 2-(thiophen-2-yl)acetamide groups but replaces the tetrahydroquinoline moiety with a cyclohexyl group.

- Synthesis : Prepared via multicomponent reactions, achieving moderate yields (~65–75%) .

- Key Data: Melting point: Not explicitly reported. NMR: Confirmed morpholine and thiophene signals. Biological activity: Not tested in the cited study.

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide

- Structure: Substitutes the tetrahydroquinoline and thiophene groups with a naphthalenyloxy moiety.

- Cytotoxicity : Demonstrated IC₅₀ values comparable to cisplatin (3.16 µM/mL) in HeLa cervical cancer cells via MTT assay .

Thiophen-2-yl Acetamide Derivatives

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide

- Structure : Features dual thiophene rings (one cyanated) linked via an acetamide group.

- Crystallography: Monoclinic space group P21/c; bond lengths and angles confirmed via X-ray diffraction .

- Synthesis: N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid.

N-(Benzazol-2-ylmethyl)-2-(Thiophen-2-yl)Acetamide (6–11)

- Structure : Thiophen-2-yl acetamide linked to benzazole derivatives (oxazole/thiazole).

- Antitubercular Activity : Moderate activity against Mycobacterium tuberculosis H37Rv (MIC: 12.5–25 µg/mL) .

- Synthesis: Condensation of 2-aminomethylbenzazoles with 2-(thiophen-2-yl)acetyl chloride.

Tetrahydroquinoline-Based Analogs

N-(1-Acetyl-2,2,4-Trimethyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Furamide

- Structure: Tetrahydroquinoline core with acetyl, methyl, and phenyl substituents; linked to a furamide group.

Comparative Analysis of Key Properties

Q & A

Q. Table 1: Comparison of Synthetic Conditions

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Structural validation relies on:

- 1H-NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.4–3.7 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .

Methodological Note : Cross-reference experimental NMR shifts with crystallographic data (e.g., bond angles from X-ray studies) to resolve ambiguities .

How can researchers resolve contradictions in spectroscopic data during structural validation?

Advanced Research Question

Contradictions between experimental and predicted data require:

- Multi-technique validation : Combine 1H-NMR, 13C-NMR, and MS to cross-verify functional groups .

- Computational alignment : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental values .

- Crystallographic confirmation : Single-crystal X-ray diffraction provides definitive bond lengths and stereochemistry .

Example : A mismatch in methyl group chemical shifts (δ 1.2 vs. δ 1.5 predicted) may arise from conformational flexibility. Molecular dynamics simulations can model rotamer populations .

What strategies improve regioselectivity in the alkylation step?

Advanced Research Question

To enhance regioselectivity:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts .

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate desired pathways .

Case Study : A 15% yield increase was achieved by switching from ethanol to DMF, reducing competing thioether formation .

What computational approaches predict this compound’s bioactivity?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Parameterize force fields with crystallographic data .

- QSAR modeling : Corolate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC50 values .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Validation : Compare predicted binding energies (-9.2 kcal/mol) with experimental inhibition assays to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.